N 556

Description

Properties

IUPAC Name |

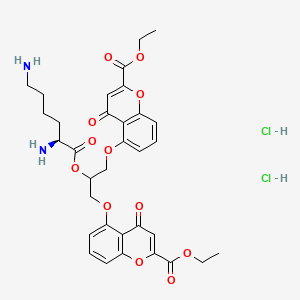

ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O12.2ClH/c1-3-41-32(39)27-15-21(36)29-23(10-7-12-25(29)46-27)43-17-19(45-31(38)20(35)9-5-6-14-34)18-44-24-11-8-13-26-30(24)22(37)16-28(47-26)33(40)42-4-2;;/h7-8,10-13,15-16,19-20H,3-6,9,14,17-18,34-35H2,1-2H3;2*1H/t20-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZTWOVKCVPTSM-FJSYBICCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)[C@H](CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38Cl2N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149394 | |

| Record name | N 556 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

725.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110816-78-9 | |

| Record name | N 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110816789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N 556 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROMOGLICATE LISETIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7074H45IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of (4-Nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Properties

(4-Nitrophenyl)urea (B1584136), with the chemical formula C₇H₇N₃O₃, consists of a central urea (B33335) group (-NH-CO-NH-) linked to a phenyl ring which is substituted with a nitro group (-NO₂) at the para position.[1] The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Key Structural Features:

-

Urea Moiety: The planar urea group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This is fundamental to its potential interactions with biological macromolecules.

-

4-Nitrophenyl Group: The aromatic ring substituted with a nitro group at the para position is a common pharmacophore. The nitro group is strongly electron-withdrawing, which can impact the acidity of the urea protons and the overall charge distribution of the molecule.

Chemical Identifiers:

-

IUPAC Name: (4-nitrophenyl)urea[1]

-

CAS Number: 556-10-5[1]

-

Molecular Formula: C₇H₇N₃O₃[1]

-

Molecular Weight: 181.15 g/mol [1]

-

SMILES: C1=CC(=CC=C1NC(=O)N)--INVALID-LINK--[O-][1]

Below is a diagram illustrating the two-dimensional structure of (4-nitrophenyl)urea.

Caption: 2D chemical structure of (4-nitrophenyl)urea.

Spectroscopic and Physical Data

While a complete set of experimentally verified quantitative data for (4-nitrophenyl)urea is not available in a single peer-reviewed source, the following tables summarize expected spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopy.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~8.2 | Doublet | Protons on the phenyl ring ortho to the nitro group. |

| ¹H | ~7.6 | Doublet | Protons on the phenyl ring meta to the nitro group. |

| ¹H | Variable | Broad Singlet | Protons of the -NH- group. |

| ¹H | Variable | Broad Singlet | Protons of the -NH₂ group. |

| ¹³C | ~155 | Singlet | Carbonyl carbon (C=O). |

| ¹³C | ~145 | Singlet | Aromatic carbon attached to the nitro group. |

| ¹³C | ~140 | Singlet | Aromatic carbon attached to the urea nitrogen. |

| ¹³C | ~125 | Singlet | Aromatic carbons ortho to the nitro group. |

| ¹³C | ~118 | Singlet | Aromatic carbons meta to the nitro group. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretching | Urea (-NH, -NH₂) |

| 1700 - 1650 | C=O Stretching | Urea (Amide I) |

| 1600 - 1570 | N-H Bending | Urea (Amide II) |

| 1550 - 1500 | Asymmetric N-O Stretching | Nitro (-NO₂) |

| 1350 - 1300 | Symmetric N-O Stretching | Nitro (-NO₂) |

Table 3: Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Ion (M⁺) | m/z 181.05 | Calculated for C₇H₇N₃O₃. |

| Key Fragmentation | Loss of -NH₂ (m/z 165) | Common fragmentation for primary amides. |

| Loss of -NO₂ (m/z 135) | Characteristic fragmentation of nitroaromatics. |

Table 4: Physical Properties

| Property | Value | Reference |

| Melting Point | 238 °C | [2] |

| Appearance | Prisms from absolute ethanol, needles from dilute ethanol. | [2] |

| Solubility | Practically insoluble in cold water. Soluble in boiling water, methanol, ethanol, and dimethylformamide. Sparingly soluble in ether and benzene. | [2] |

Experimental Protocols

General Synthesis of (4-Nitrophenyl)urea

This protocol describes a general method for the synthesis of a monosubstituted urea from an amine.

Materials:

-

A suitable carbamoylating agent (e.g., potassium isocyanate or a protected isocyanate)

-

An appropriate solvent (e.g., a mixture of water and a polar organic solvent)

-

Acid for workup (e.g., dilute hydrochloric acid)

Procedure:

-

Dissolve 4-nitroaniline in a suitable solvent system.

-

Add the carbamoylating agent to the solution. The reaction may require heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.

The following diagram illustrates a general workflow for the synthesis and characterization of a urea derivative like (4-nitrophenyl)urea.

Caption: A generalized experimental workflow.

Potential Biological Significance

While specific signaling pathways for (4-nitrophenyl)urea have not been elucidated, the broader class of nitrophenyl urea derivatives has attracted attention in medicinal chemistry. The urea moiety is a well-known pharmacophore that can form multiple hydrogen bonds with biological targets. The nitrophenyl group can also participate in various interactions, including pi-stacking.

Derivatives of nitrophenyl urea have been investigated for a range of biological activities, including:

-

Anticancer Activity: Some diaryl ureas are known inhibitors of protein kinases involved in cancer cell proliferation.

-

Antimicrobial Activity: Urea and thiourea (B124793) derivatives have been explored for their potential as antibacterial and antifungal agents.[3][4]

-

Anion Recognition: The hydrogen-bonding capabilities of the urea group make these compounds candidates for the development of synthetic anion receptors.

The biological activity of nitro-containing compounds can be complex, as the nitro group can be metabolically reduced in vivo to form reactive intermediates. This metabolic activation is a key aspect of the mechanism of action for some nitroaromatic drugs.

Conclusion

References

- 1. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preclinical Compound NV556: A Novel Cyclophilin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NV556, a novel, non-immunosuppressive cyclophilin inhibitor, has emerged as a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH) and associated hepatocellular carcinoma (HCC).[1][2] As a derivative of the natural product sanglifehrin A, NV556 exhibits potent anti-fibrotic and anti-tumorigenic properties in preclinical models.[1][2] This technical guide provides a comprehensive overview of NV556, focusing on its synthesis pathway, mechanism of action, and preclinical data. Detailed experimental protocols and visual representations of key biological and experimental workflows are included to support further research and development efforts in this area.

Introduction to NV556

NV556 is a potent, orally bioavailable cyclophilin inhibitor belonging to the sangamide class of compounds.[3] It is a semi-synthetic derivative of sanglifehrin A, a natural product isolated from Streptomyces sp.[2][4] Unlike its parent compound, NV556 has been engineered to be non-immunosuppressive, making it a more suitable candidate for the long-term treatment of chronic diseases like NASH.[2] Preclinical studies have demonstrated the efficacy of NV556 in reducing liver fibrosis and inhibiting the development of hepatocellular carcinoma in animal models of NASH.[1][2]

Chemical Identity:

While the precise chemical structure of NV556 (also known as NVP018 and BC556) is proprietary, it is known to be a macrocyclic compound based on the sanglifehrin A scaffold.[2] Sanglifehrin A is characterized by a 22-membered macrocycle containing a unique tripeptide unit (Val-m-Tyr-piperazic acid) and a spirobicyclic lactam moiety.[4][5] The non-immunosuppressive nature of NV556 is achieved through modifications of the sanglifehrin A structure that prevent its binding to calcineurin, the key mediator of cyclosporin (B1163) A's immunosuppressive effects.[6][7]

Synthesis Pathway of NV556 Analogs

A detailed, step-by-step synthesis protocol for NV556 is not publicly available. However, the synthesis of sanglifehrin A and its analogs has been described in the literature, providing a foundational understanding of the synthetic strategies involved. The total synthesis of sanglifehrin A is a complex undertaking that involves the convergent assembly of two major fragments: the 22-membered macrocyclic core and the spirocyclic lactam.[5][8]

Key Synthetic Strategies for Sanglifehrin Analogs:

-

Convergent Synthesis: The general approach involves the separate synthesis of the macrocyclic and spirolactam fragments, which are then coupled together in the final stages of the synthesis.[5][8]

-

Macrocyclization: Ring-closing metathesis and intramolecular Stille coupling are two key reactions that have been successfully employed to form the 22-membered macrocycle of sanglifehrin A and its analogs.[5][8][9]

-

Stereocontrolled Reactions: The synthesis requires precise control of stereochemistry at multiple chiral centers. Stereocontrolled aldol (B89426) reactions and other asymmetric transformations are crucial for establishing the correct stereoisomers.[8]

-

Fragment Coupling: The final connection of the macrocycle and the spirolactam is typically achieved through a Stille coupling reaction.[5]

Below is a generalized workflow for the synthesis of sanglifehrin-based compounds.

Mechanism of Action and Signaling Pathways

NV556 exerts its therapeutic effects through the inhibition of cyclophilins, a family of peptidyl-prolyl cis-trans isomerases (PPIases) that play a crucial role in protein folding, trafficking, and cell signaling.[6][10] Cyclophilins, particularly cyclophilin A (CypA) and cyclophilin B (CypB), are implicated in the pathogenesis of NASH and liver fibrosis.[11]

Key Signaling Pathways Modulated by NV556:

-

TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is a central driver of liver fibrosis. Cyclophilins are known to regulate TGF-β signaling. By inhibiting cyclophilins, NV556 can attenuate the downstream effects of TGF-β, including the activation of hepatic stellate cells (HSCs) and the deposition of extracellular matrix proteins like collagen.[6][7]

-

Inflammation: Cyclophilins can act as pro-inflammatory mediators. Extracellular CypA can induce inflammatory responses by binding to the CD147 receptor.[6] Inhibition of cyclophilins by NV556 may therefore reduce the chronic inflammation associated with NASH.

-

Hepatocellular Carcinoma Development: Elevated levels of cyclophilins have been observed in HCC tissues, where they are thought to promote cell proliferation and metastasis.[1] NV556 has been shown to reduce tumor burden in preclinical models of NASH-driven HCC, likely by inhibiting these pro-tumorigenic functions of cyclophilins.[1]

The diagram below illustrates the proposed mechanism of action of NV556 in the context of NASH and liver fibrosis.

Preclinical Data

NV556 has undergone evaluation in several preclinical models of NASH and liver fibrosis, demonstrating significant anti-fibrotic and anti-cancer efficacy.[1][12][13]

Table 1: Summary of In Vivo Efficacy of NV556 in a Mouse Model of NASH-driven HCC [1]

| Parameter | Vehicle Control | NV556 (50 mg/kg) | p-value |

| NASH (14 weeks) | |||

| Collagen Deposition | Baseline | Significantly Decreased | p = 0.0281 |

| HCC (30 weeks) | |||

| Number of Tumorous Nodules | Baseline | Significantly Reduced | p = 0.0091 |

| Diameter of Tumorous Nodules | Baseline | Significantly Reduced | p = 0.0264 |

| Liver Weight | Baseline | Significantly Reduced | p = 0.0026 |

Table 2: In Vitro Efficacy of NV556 in a 3D Human Liver Model with LX2 Cells [12]

| Gene Expression | Control | NV556 |

| LOX | Baseline | Dose-dependent decrease |

| COL1A1 | Baseline | Dose-dependent decrease |

| COL3A1 | Baseline | No significant change |

| COL4A1 | Baseline | Decrease at higher concentrations |

Experimental Protocols

This section provides a summary of the key experimental protocols used in the preclinical evaluation of NV556.

5.1. Animal Model of NASH and HCC [1][2]

A widely used model to induce NASH and subsequent HCC in mice involves a combination of streptozotocin (B1681764) (STZ) injection and a high-fat diet (HFD).

-

Induction: Male C57BL/6J mice are injected intraperitoneally with a single dose of STZ (200 µg) two days after birth. At three weeks of age, the mice are placed on a high-fat diet (60% kcal from fat).

-

Treatment: NV556 (50 mg/kg) or vehicle is administered daily via oral gavage. For NASH studies, treatment typically starts at 8 weeks of age and continues for 6 weeks. For HCC studies, treatment starts at 20 weeks of age and continues for 10 weeks.

-

Endpoints: For NASH, endpoints include histological analysis of liver sections for inflammation, steatosis, and fibrosis (Sirius Red staining). For HCC, endpoints include the number and size of liver tumor nodules.

5.2. In Vitro 3D Human Liver Model [12]

This model utilizes decellularized human liver scaffolds repopulated with the human hepatic stellate cell line LX2 to assess the direct anti-fibrotic effects of NV556.

-

Cell Culture: LX2 cells are seeded onto 3D human liver extracellular matrix scaffolds.

-

Treatment: The cells are treated with TGF-β1 to induce a fibrotic phenotype, followed by treatment with various concentrations of NV556.

-

Analysis: The expression of key fibrotic genes, such as COL1A1, LOX, COL3A1, and COL4A1, is quantified using real-time quantitative PCR. Procollagen secretion into the culture medium can also be measured.

5.3. Cyclophilin Inhibition Assays [14]

The inhibitory activity of NV556 against cyclophilins is typically determined using enzymatic assays that measure the PPIase activity of the target enzyme.

-

Chymotrypsin-Coupled Assay: This is a common method where the cis-trans isomerization of a chromogenic peptide substrate by a cyclophilin is coupled to its cleavage by chymotrypsin. The rate of color development is proportional to the PPIase activity.

-

Fluorescence Polarization Assay: This assay measures the binding affinity of an inhibitor to a cyclophilin using a fluorescently labeled ligand.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a high-throughput screening method that measures the interaction between a cyclophilin and its binding partner.

Conclusion

NV556 is a promising preclinical candidate for the treatment of NASH and NASH-driven HCC. Its non-immunosuppressive nature and potent anti-fibrotic and anti-cancer activities make it an attractive therapeutic agent. The synthesis of NV556, while complex, is achievable through established synthetic strategies for sanglifehrin analogs. Further research is warranted to fully elucidate its mechanism of action and to advance its clinical development. This technical guide provides a solid foundation of the current knowledge on NV556 to aid researchers and drug development professionals in this endeavor.

References

- 1. Cyclophilin Inhibitor NV556 Reduces Fibrosis and Hepatocellular Carcinoma Development in Mice With Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclophilin Inhibitor NV556 Reduces Fibrosis and Hepatocellular Carcinoma Development in Mice With Non-Alcoholic Steatohepatitis [frontiersin.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis and Biological Evaluation of Sanglifehrin A and B and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Total Synthesis of Sanglifehrin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of NV556, a Novel Cyclophilin Inhibitor, as a Potential Antifibrotic Compound for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mice lacking cyclophilin B, but not cyclophilin A, are protected from the development of NASH in a diet and chemical-induced model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of NV556, a Novel Cyclophilin Inhibitor, as a Potential Antifibrotic Compound for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to NV556: A Novel Cyclophilin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NV556 is a potent, non-immunosuppressive, sanglifehrin-based cyclophilin inhibitor that was under preclinical development by NeuroVive Pharmaceutical AB for the treatment of non-alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its efficacy in reducing liver fibrosis and the development of hepatocellular carcinoma (HCC) in established animal models of NASH. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with NV556.

Discovery and History

NV556, also previously referred to as NVP018, is a novel cyclophilin inhibitor belonging to the sanglifehrin class of compounds.[1] It was developed by NeuroVive Pharmaceutical AB as part of their mitochondrial medicine program.[1][2] The initial preclinical results demonstrating its anti-fibrotic effects in a NASH model were announced in the autumn of 2016.[1] Further positive preclinical data were presented at the International Liver Congress™ in April 2017, showing anti-fibrotic effects in a second well-validated experimental NASH model and a reduction in liver tumor burden.[1][2]

Mechanism of Action

NV556 exerts its therapeutic effects through the inhibition of cyclophilins, a family of peptidyl-prolyl cis-trans isomerases.[3][4] Cyclophilins are implicated in various stages of the fibrotic process, including inflammation, hepatocyte apoptosis, and the activation of hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver.[3] By inhibiting cyclophilin activity, NV556 can interfere with these pathological processes. Specifically, cyclophilin inhibition has been shown to suppress the TGF-β signaling pathway, a key driver of fibrosis, by affecting the phosphorylation of SMAD2 and SMAD3.[3]

Signaling Pathway

The proposed mechanism of action for NV556 involves the inhibition of cyclophilins, which in turn modulates the TGF-β signaling pathway, a critical regulator of fibrosis.

Caption: Proposed signaling pathway of NV556 in inhibiting TGF-β-mediated fibrosis. (Within 100 characters)

Preclinical Data

NV556 has been evaluated in several preclinical models of NASH and liver fibrosis, demonstrating significant anti-fibrotic and anti-tumorigenic effects.

In Vivo Studies

Table 1: Summary of In Vivo Efficacy of NV556 in NASH Models

| Model | Treatment Group | Key Findings | Reference |

| MCD Model | NV556 | - Decreased liver fibrosis- No significant effect on ballooning or steatosis | [3] |

| STAM™ Model | NV556 (100 mg/kg) | - Decreased liver fibrosis- Reduced liver to body weight ratio compared to vehicle- No significant effect on plasma triglycerides, glucose, or insulin | [3] |

| STAM™ Model (HCC) | NV556 | - Significantly reduced the number and diameter of tumorous nodules- Significantly decreased liver weight | [5][6] |

In Vitro Studies

Table 2: Summary of In Vitro Efficacy of NV556

| Model | Treatment Group | Key Findings | Reference |

| 3D Human Liver ECM with LX2 Cells | NV556 | - Significantly decreased COL1A1 expression- Reduced collagen type IV mRNA levels- Decreased procollagen (B1174764) I secretion | [3] |

Experimental Protocols

Animal Models of NASH

The MCD model is a well-established dietary model to induce NASH.[3]

Caption: Workflow for the MCD diet-induced NASH model. (Within 100 characters)

-

Methodology: Mice are fed a diet deficient in methionine and choline (B1196258) for a specified period, typically several weeks, to induce the pathological features of NASH, including steatosis, inflammation, and fibrosis.[3] Animals are then treated with NV556 or a vehicle control, and the extent of liver injury and fibrosis is assessed at the end of the study.[3]

The STAM™ model is a widely used model that progresses from NASH to HCC.[2][3]

Caption: Workflow for the STAM™ model of NASH and HCC. (Within 100 characters)

-

Methodology: This model is induced by a single low-dose injection of streptozotocin (STZ) in newborn male mice, followed by feeding a high-fat diet from 4 weeks of age.[3][6] This protocol leads to the development of NASH and subsequent progression to HCC. NV556 treatment is typically initiated after the establishment of NASH.[3]

In Vitro 3D Human Liver Model

-

Methodology: Human hepatic stellate cells (LX2 cell line) are seeded onto 3D human liver extracellular matrix (ECM) scaffolds.[3] The cells are then treated with TGF-β1 to induce a fibrotic response. The anti-fibrotic potential of NV556 is evaluated by measuring the expression of fibrotic markers such as collagen type I (COL1A1) and the secretion of procollagen I.[3]

Conclusion

NV556 is a promising preclinical candidate for the treatment of NASH and associated liver fibrosis and HCC. Its mechanism of action as a cyclophilin inhibitor targets a key pathway in the pathogenesis of these diseases. The preclinical data demonstrate a significant reduction in fibrosis and tumor development in relevant animal models. Further investigation and clinical development would be required to establish its therapeutic potential in humans.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. liverdiseasenews.com [liverdiseasenews.com]

- 3. Evaluation of NV556, a Novel Cyclophilin Inhibitor, as a Potential Antifibrotic Compound for Liver Fibrosis [mdpi.com]

- 4. Evaluation of NV556, a Novel Cyclophilin Inhibitor, as a Potential Antifibrotic Compound for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclophilin Inhibitor NV556 Reduces Fibrosis and Hepatocellular Carcinoma Development in Mice With Non-Alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclophilin Inhibitor NV556 Reduces Fibrosis and Hepatocellular Carcinoma Development in Mice With Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (4-nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-nitrophenyl)urea (B1584136), a small molecule featuring a nitroaromatic ring and a urea (B33335) functional group, has garnered interest within the scientific community for its potential biological activities. While comprehensive mechanistic studies on the parent compound are limited, research on structurally related nitroaromatic and urea-containing molecules provides a strong foundation for understanding its likely modes of action. This technical guide synthesizes the available evidence to propose a multi-faceted mechanism of action for (4-nitrophenyl)urea, encompassing the induction of oxidative stress, potential kinase inhibition, and the initiation of apoptotic pathways. This document provides a detailed overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for key validation assays, and visual representations of the implicated signaling pathways and experimental workflows.

Core Mechanisms of Action

The biological effects of (4-nitrophenyl)urea are likely attributable to the distinct chemical properties of its two key moieties: the nitroaromatic ring and the urea group. The proposed mechanisms of action are therefore twofold, often acting in concert to elicit a cellular response.

Induction of Oxidative Stress via the Nitroaromatic Moiety

A primary and well-documented mechanism of action for nitroaromatic compounds is the generation of reactive oxygen species (ROS) and subsequent induction of oxidative stress. This process is initiated by the enzymatic reduction of the nitro group (-NO2) to a nitroso radical anion by intracellular reductases. In the presence of molecular oxygen, this radical is re-oxidized to the parent nitro compound, producing a superoxide (B77818) radical. This futile redox cycle leads to a significant accumulation of ROS, overwhelming the cell's antioxidant capacity and resulting in damage to lipids, proteins, and DNA. This oxidative damage can trigger downstream signaling cascades leading to apoptosis.

Modulation of Cellular Signaling by the Urea Moiety

The urea functional group is a common scaffold in many biologically active compounds, including several approved kinase inhibitors (e.g., Sorafenib). The N-H groups of the urea moiety can act as hydrogen bond donors, facilitating interactions with the hinge region of kinase domains or other protein targets. While direct kinase inhibition by (4-nitrophenyl)urea has not been extensively studied, its structural similarity to known kinase inhibitors suggests it may exert its effects by modulating the activity of various protein kinases involved in cell proliferation, survival, and apoptosis. Furthermore, urea derivatives have been implicated in the modulation of the p53 tumor suppressor pathway and in disrupting mitochondrial function.

Quantitative Data

While specific quantitative data for (4-nitrophenyl)urea is not extensively available in the public domain, the following tables summarize the activity of structurally related urea derivatives and nitroaromatic compounds to provide a comparative context for its potential potency.

Table 1: Antiproliferative Activity of Representative Urea Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound |

| Biphenyl Urea Analogue 1 | MDA-MB-231 | 1.5 - 5.8 | Doxorubicin |

| Pyridine-Urea 8e | MCF-7 | 0.22 | Doxorubicin (1.93 µM) |

| N-aryl-N'-(2-chloroethyl)urea 12 | Various | Significant Cytotoxicity | Not specified |

| Quinazolinyl-arylurea 19 | T24 | 3.97 | Sorafenib |

Table 2: Urease Inhibition by Urea-Related Compounds

| Inhibitor Class | Representative Compound | IC50 (µM) |

| Hydroxamic Acids | Acetohydroxamic acid | Micromolar range |

| Phosphoramides | N-(n-butyl)thiophosphoric triamide (NBPT) | 0.1 |

| Thioureas | Thiourea | 21.9 |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for (4-nitrophenyl)urea-Induced Apoptosis

Caption: Proposed signaling pathway of (4-nitrophenyl)urea.

Experimental Workflow for Investigating the Mechanism of Action

Caption: General experimental workflow.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments to elucidate the mechanism of action of (4-nitrophenyl)urea. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of (4-nitrophenyl)urea on a given cell line and to calculate its IC50 value.

Materials:

-

Cell line of interest

-

Complete culture medium

-

(4-nitrophenyl)urea stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of (4-nitrophenyl)urea in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of (4-nitrophenyl)urea. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Reactive Oxygen Species (ROS) Production Assay (DCFDA Assay)

Objective: To measure the intracellular production of ROS in cells treated with (4-nitrophenyl)urea.

Materials:

-

Cell line of interest

-

Complete culture medium

-

(4-nitrophenyl)urea stock solution (in DMSO)

-

2',7'-dichlorofluorescin diacetate (DCFDA) stock solution (in DMSO)

-

H2O2 (positive control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

-

Remove the medium and wash the cells with PBS.

-

Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess DCFDA.

-

Add fresh medium containing different concentrations of (4-nitrophenyl)urea. Include a vehicle control and a positive control (H2O2).

-

Incubate for the desired time period (e.g., 1, 3, 6 hours).

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect the expression levels of key proteins involved in the apoptotic pathway, such as p53, cleaved caspase-3, and PARP.

Materials:

-

Cell line of interest

-

Complete culture medium

-

(4-nitrophenyl)urea stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p53, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with (4-nitrophenyl)urea for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Urease Inhibition Assay

Objective: To determine the inhibitory effect of (4-nitrophenyl)urea on urease activity.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

(4-nitrophenyl)urea stock solution (in DMSO)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite (B82951) reagent

-

96-well plates

-

Plate reader

Procedure:

-

In a 96-well plate, add 25 µL of different concentrations of (4-nitrophenyl)urea.

-

Add 25 µL of urease solution to each well and incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of urea solution.

-

Incubate for 10 minutes at 30°C.

-

Stop the reaction by adding 50 µL of phenol-nitroprusside reagent followed by 50 µL of alkaline hypochlorite reagent.

-

Incubate for 30 minutes at 37°C for color development.

-

Measure the absorbance at 630 nm.

-

Calculate the percentage of urease inhibition and determine the IC50 value.

Conclusion

The available evidence strongly suggests that (4-nitrophenyl)urea exerts its biological effects through a multi-pronged mechanism of action. The nitroaromatic moiety is likely a key driver of cytotoxicity through the induction of oxidative stress, a common mechanism for this class of compounds. Concurrently, the urea scaffold provides the potential for interaction with and modulation of various protein kinases and other cellular targets, including those in the p53 and mitochondrial apoptosis pathways.

The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these proposed mechanisms. Further research, including specific kinase profiling, detailed cell cycle analysis, and in vivo studies, is warranted to fully elucidate the therapeutic potential and precise molecular targets of (4-nitrophenyl)urea. This comprehensive understanding will be crucial for any future drug development efforts centered on this promising chemical scaffold.

N 556 solubility in different solvents

It appears that the designation "N 556" is used in various scientific contexts, and the initial search results reflect this diversity. To provide you with an accurate and in-depth technical guide on the solubility of "this compound," please clarify which specific substance you are referring to.

For example, "this compound" could refer to:

-

KY-556 (or N-556): A drug derivative described as a pro-agent of disodium (B8443419) cromoglycate.[1][2]

-

A parameter in polymer science: In some contexts, "N = 556" has been used to denote the number of experimental data points in studies related to polymer solubility.[3][4][5][6][7]

-

A component in a carbon black mixture: One result mentions "N 550" in the context of a modified carbon black.[8]

-

Siloxane D4 (Octamethylcyclotetrasiloxane): This chemical has a CAS number of 556-67-2.[9]

Once you specify the exact compound of interest, I can proceed with a targeted search to gather the necessary solubility data, experimental protocols, and create the requested visualizations.

For instance, if you are interested in the drug KY-556 (N-556) , some initial information has been found regarding its solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Solubility | Concentration (Molar) | Notes |

| DMSO | 83.33 mg/mL | 114.85 mM | Ultrasonic assistance may be needed. It is also noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[1] |

Storage of Stock Solutions: For KY-556 in solvent, the recommended storage conditions are -80°C for up to 6 months and -20°C for up to 1 month, in a sealed container away from moisture.[1]

To proceed with creating a comprehensive technical guide, please provide the specific chemical identity of "this compound." This will allow for the collection of relevant data on its solubility in a wider range of aqueous and organic solvents, detailed experimental methodologies, and the generation of appropriate diagrams.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US5159009A - Carbon blacks modified with organosilicon compounds, method of their production and their use in rubber mixtures - Google Patents [patents.google.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Unveiling the Bio-Potential: A Technical Guide to (4-nitrophenyl)urea Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities associated with (4-nitrophenyl)urea (B1584136) and its derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of promising therapeutic effects. This document summarizes key quantitative data, details essential experimental protocols for activity screening, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in this area.

Biological Activities of (4-nitrophenyl)urea Derivatives

(4-nitrophenyl)urea derivatives have been investigated for a variety of biological activities, with the most prominent being anticancer and antibacterial effects. The urea (B33335) moiety is recognized for its ability to form stable hydrogen bonds with biological targets, a key feature in the design of numerous therapeutic agents.[1]

Anticancer Activity

Derivatives of (4-nitrophenyl)urea have demonstrated significant antiproliferative properties against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

A series of nitroaryl urea derivatives have shown antiproliferative effects in the lower micromolar range against laryngeal (RK33) and rhabdomyosarcoma (TE671) cancer cells.[2] Notably, some of these compounds exhibited greater cytotoxicity towards cancer cells while being less toxic to healthy human fibroblasts.[2] One derivative was identified as a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 14.3 µM.[2]

Furthermore, the introduction of a urea group into the structure of tirapazamine (B611382), a hypoxia-activated prodrug, has been shown to enhance its anticancer efficacy.[3] These urea-containing tirapazamine derivatives exhibited significantly increased cytotoxicity under hypoxic conditions, a common feature of solid tumors.[3] The mechanism of tirapazamine involves its reduction under hypoxic conditions to a radical species that induces DNA damage in cancer cells.[4][5][6][7]

Many aromatic and heterocyclic urea derivatives have been identified as potent anticancer agents, targeting crucial components of tumorigenesis such as receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[8]

Table 1: Anticancer Activity of Selected (4-nitrophenyl)urea Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea (5d) | RK33 (laryngeal cancer) | IC50 | 6.7 µM | [2] |

| 1-(3,4-dichlorophenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea (6e) | TE671 (rhabdomyosarcoma) | IC50 | 6.5 µM | [2] |

| 1-[1-(4-nitrophenyl)-4,5-dihydro-1H-imidazol-2-yl]-3-phenylurea (9) | CDK2 | IC50 | 14.3 µM | [2] |

| Urea-containing Tirapazamine Derivatives | Various | Hypoxic Cytotoxicity Ratio | 9.51–30.85-fold increase vs. TPZ | [3] |

Antibacterial Activity

(4-nitrophenyl)urea derivatives have also been explored for their antibacterial potential. Metal complexes of these compounds, in particular, have shown enhanced activity.

A study on 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its dinuclear metal(II) complexes revealed significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Serratia marcescens) bacteria.[4][9][10] The zinc(II) complex was particularly potent, exhibiting a larger zone of inhibition against Serratia marcescens than standard antibacterial drugs, with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[4][9][10] The enhanced activity of the metal complexes is often attributed to the chelation theory.[4]

Another series of novel urea derivatives were screened for their antimicrobial activity, with an adamantyl urea adduct demonstrating outstanding growth inhibition (94.5%) against Acinetobacter baumannii.[11][12][13] The antibacterial mechanism of some urea-containing peptides has been shown to involve membrane disruption.[1]

Table 2: Antibacterial Activity of Selected (4-nitrophenyl)urea Derivatives and their Complexes

| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |

| 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | Bacillus subtilis | MIC | 1000 µg/mL | [4] |

| Staphylococcus aureus | MIC | 500 µg/mL | [4] | |

| Escherichia coli | MIC | 500 µg/mL | [4] | |

| Serratia marcescens | MIC | 500 µg/mL | [4] | |

| Zn(II) complex of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea | Serratia marcescens | Zone of Inhibition | 26 mm | [4][9][10] |

| Serratia marcescens | MIC | 31.25 µg/mL | [4][9][10] | |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) | Acinetobacter baumannii | Growth Inhibition | 94.5% | [11][12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of (4-nitrophenyl)urea derivatives.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11][14][15][16] It is based on the reduction of the yellow MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2][11][14]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the (4-nitrophenyl)urea derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing

The disc diffusion (Kirby-Bauer) method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[18][19][20][21][22]

Protocol:

-

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a pure culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18][20]

-

Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[20][21] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (B569324) (MHA) plate in three directions to ensure confluent growth.[18][20]

-

Disc Application: Aseptically place paper discs impregnated with known concentrations of the (4-nitrophenyl)urea derivatives onto the inoculated agar surface. Ensure the discs are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[21][22]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[20]

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is inversely proportional to the MIC.

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[23][24][25][26][27]

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the (4-nitrophenyl)urea derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[23][26]

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its concentration to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[26]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[24]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[26][27]

In Vitro Kinase Inhibition Assay

Kinase assays are crucial for determining the inhibitory activity of compounds against specific kinases, such as CDK2 and VEGFR-2. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[10][28][29][30][31][32][33][34][35][36][37]

Protocol (General):

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the (4-nitrophenyl)urea derivative (inhibitor) in a suitable kinase buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the inhibitor at various concentrations. Then, add a master mix containing the kinase and its specific substrate.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[10][31][32]

-

Terminate Reaction and Detect Signal: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the produced ADP to ATP, which in turn generates a luminescent signal via a luciferase reaction.[28][29]

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Signaling Pathways

The biological effects of (4-nitrophenyl)urea derivatives are often mediated through their interaction with specific signaling pathways.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[38][39] Its activity is dependent on its association with cyclins E and A.[] Aberrant CDK2 activity is a hallmark of many cancers.[41] Inhibitors of CDK2 can block the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and preventing cancer cell proliferation.[38]

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][8][9][42] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[9][42] These pathways promote endothelial cell proliferation, migration, and survival.[9] Inhibitors targeting VEGFR-2 can block these processes, thereby inhibiting angiogenesis and suppressing tumor growth.

Conclusion

(4-nitrophenyl)urea and its derivatives represent a promising class of compounds with diverse biological activities, particularly in the fields of oncology and infectious diseases. This guide provides a foundational resource for researchers, offering a summary of their activities, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways they modulate. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchhub.com [researchhub.com]

- 3. assaygenie.com [assaygenie.com]

- 4. What is Tirapazamine used for? [synapse.patsnap.com]

- 5. Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tirapazamine - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. asm.org [asm.org]

- 21. microbenotes.com [microbenotes.com]

- 22. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 26. Broth Microdilution | MI [microbiology.mlsascp.com]

- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. bpsbioscience.com [bpsbioscience.com]

- 34. promega.com [promega.com]

- 35. documents.thermofisher.com [documents.thermofisher.com]

- 36. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 37. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 39. creative-diagnostics.com [creative-diagnostics.com]

- 41. researchgate.net [researchgate.net]

- 42. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into "N 556": Navigating a Scientific Data Void

A comprehensive search for the research applications and technical data pertaining to a compound or entity designated "N 556" has yielded no specific, identifiable scientific information in the public domain. This suggests that "this compound" may not be a standard or publicly recognized nomenclature for a research molecule, therapeutic agent, or biological entity.

Efforts to gather information on the mechanism of action, signaling pathways, experimental protocols, and quantitative data for "this compound" were unsuccessful. Search results for this term are highly varied and unrelated to a specific chemical compound or research area. The designations found include program codes for the National Science Foundation (NSF 18-556, NSF 12-556), military and product nomenclatures (Haenel MK 556 assault rifle, 5.56mm ammunition), and incidental appearances in scientific literature, such as a study with 556 participants or a genetic variant at codothis compound.[1][2][3][4][5][6]

It is possible that "this compound" represents an internal, proprietary code for a compound within a private research and development setting, such as a pharmaceutical company or a specific academic laboratory. Such internal identifiers are common during the drug discovery and development process and typically do not appear in public literature until the research is published or disclosed.

Alternatively, "this compound" could be a transcription error or a misinterpretation of a different compound's name. For instance, searches did reveal information on "AG556," a known member of the tyrphostin family of protein tyrosine kinase inhibitors that targets the Epidermal Growth Factor Receptor (EGFR).[7] However, without further clarification, it is impossible to determine if this is the intended subject of the inquiry.

Due to the absence of any public scientific data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams for "this compound." The core requirements of the request—data presentation, detailed methodologies, and visualization of pathways—are entirely dependent on the availability of foundational research data, which, in this case, is absent from the public scientific record.

Researchers, scientists, and drug development professionals seeking information on "this compound" are encouraged to verify the designation and its context. If it is an internal code, information would be restricted to the originating organization. If the designation is from a published source, re-examining that source for the full chemical name or alternative identifiers is recommended.

References

- 1. NSF 18-556: NSF/FDA Scholar-In-Residence at FDA | NSF - U.S. National Science Foundation [nsf.gov]

- 2. NSF 12-556: FAILURE-RESISTANT SYSTEMS (FRS) | NSF - U.S. National Science Foundation [nsf.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Haenel MK 556 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Spectroscopic Data of (4-Nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (4-nitrophenyl)urea (B1584136), identified by the CAS number 556-10-5. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (4-nitrophenyl)urea.

Table 1: 13C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O (Urea) |

| Data not available | C1 (C-NO2) |

| Data not available | C2/C6 (CH) |

| Data not available | C3/C5 (CH) |

| Data not available | C4 (C-NH) |

Note: While a 13C NMR spectrum is mentioned in the PubChem database for (4-nitrophenyl)urea, specific peak assignments and experimental details are not provided. The assignments in the table are predicted based on the chemical structure.

Table 2: IR Spectroscopic Data

| Wavenumber (cm-1) | Assignment | Intensity |

| ~3300-3500 | N-H stretching | Strong |

| ~1650-1700 | C=O stretching (Amide I) | Strong |

| ~1550 and ~1350 | NO2 asymmetric and symmetric stretching | Strong |

Table 3: Mass Spectrometry Data

| m/z | Ion | Relative Abundance (%) |

| Data not available | [M]+ | Data not available |

| Data not available | Fragment ions | Data not available |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (4-nitrophenyl)urea are not explicitly available in the reviewed literature. However, the following sections outline general methodologies that are typically employed for the analysis of similar aromatic urea (B33335) compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a compound like (4-nitrophenyl)urea would involve the following steps:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is crucial as the N-H protons of the urea moiety can exchange with protic solvents, leading to signal broadening or disappearance. DMSO-d6 is often a good choice for ureas as it can slow down this exchange.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (typically 0-12 ppm for organic molecules).

-

13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like (4-nitrophenyl)urea is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. Typically, spectra are recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) are common techniques for the mass analysis of organic molecules:

-

Sample Introduction: The sample can be introduced directly into the ion source or after separation by a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, producing protonated or deprotonated molecular ions with less fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Synthesis and Characterization

(4-Nitrophenyl)urea can be synthesized through several methods, including the reaction of 4-nitroaniline (B120555) with an isocyanate or by using a carbonylating agent like triphosgene (B27547) with the appropriate amine.[1] Microwave-assisted synthesis is a modern approach to expedite this reaction.[1] Characterization of the synthesized product would typically involve the spectroscopic techniques detailed above to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for (4-nitrophenyl)urea are not well-documented, the broader class of diaryl urea derivatives has been extensively studied for its biological activities, particularly as anticancer agents.[4][5]

Anticancer Activity

Many diaryl urea compounds are known to be inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][6] Key signaling pathways that are often targeted by these compounds include:

-

RAS/RAF/MEK/ERK Pathway: This is a critical pathway in many cancers, and inhibitors of Raf kinases are a major class of anticancer drugs.[7][8]

-

PI3K/Akt/mTOR Pathway: This pathway is also frequently dysregulated in cancer and is a target for drug development.[5]

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) can block tumor angiogenesis and growth.[5]

The diagram below illustrates a generalized workflow for the preclinical evaluation of a novel phenylurea anticancer compound.

Antifertility Activity

Some nitrophenyl compounds have been investigated for their antifertility effects. The potential mechanisms of action are not fully elucidated but may involve disruption of hormonal signaling or direct effects on reproductive tissues.[9]

The diagram below depicts a simplified representation of a signaling pathway that could be inhibited by a nitrophenyl urea derivative.

References

- 1. (4-Nitrophenyl)urea (556-10-5) for sale [vulcanchem.com]

- 2. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]

- 3. PubChemLite - (4-nitrophenyl)urea (C7H7N3O3) [pubchemlite.lcsb.uni.lu]

- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactive Sites of (4-nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactive sites of (4-nitrophenyl)urea (B1584136), a molecule of significant interest in medicinal chemistry and materials science. This document delves into the chemical properties, synthesis, and reactivity of (4-nitrophenyl)urea, with a particular focus on the influence of its functional groups on its chemical behavior.

Core Concepts: Understanding Reactivity

The reactivity of (4-nitrophenyl)urea is primarily dictated by the interplay of its three key functional moieties: the urea (B33335) group (-NH-CO-NH-), the phenyl ring, and the electron-withdrawing nitro group (-NO₂). The nitro group, positioned at the para-position of the phenyl ring, exerts a significant electron-withdrawing effect that profoundly influences the acidity of the urea's N-H protons and the nucleophilicity of the carbonyl oxygen. This electronic characteristic makes the N-H bonds of the urea portion more acidic compared to unsubstituted urea, enhancing its hydrogen bond donor capabilities[1].

The primary reactive sites of (4-nitrophenyl)urea are:

-

The N-H Protons: The two protons on the nitrogen atoms of the urea group are acidic and can be abstracted by a base. The proton on the nitrogen adjacent to the nitrophenyl group (N') is significantly more acidic than the proton on the terminal nitrogen (N) due to the strong electron-withdrawing effect of the 4-nitrophenyl ring.

-

The Carbonyl Oxygen: The oxygen atom of the carbonyl group is a nucleophilic site and can participate in hydrogen bonding as an acceptor.

-

The Aromatic Ring: The phenyl ring can undergo electrophilic substitution reactions, although the strong deactivating effect of the nitro and urea groups makes such reactions challenging.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (4-nitrophenyl)urea is presented below.

| Property | Value |

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol [2] |

| Melting Point | 238 °C[3] |

| Appearance | Light yellow to yellow to orange powder or crystals |

| Solubility | Practically insoluble in cold water; soluble in boiling water, methanol, ethanol (B145695), and dimethylformamide (DMF)[3]. Limited solubility in water; soluble in DMF and DMSO[1]. |

| ¹H NMR (DMSO-d₆) | δ 6.23 (s, 2H, NH₂), 7.69 (d, J=9.2 Hz, 2H, Ar-H), 8.16 (d, J=9.2 Hz, 2H, Ar-H), 9.43 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ 117.5, 125.3, 142.8, 145.4, 155.1 |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1650 (C=O stretching), ~1550 and ~1340 (NO₂ stretching) |

Experimental Protocols

Detailed experimental procedures for the synthesis of (4-nitrophenyl)urea and a representative reaction are provided below.

Synthesis of (4-nitrophenyl)urea

This protocol describes a common method for the synthesis of (4-nitrophenyl)urea from 4-nitroaniline (B120555).

Materials:

-

4-Nitroaniline

-

Potassium cyanate (B1221674) (KOCN)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Dissolve 4-nitroaniline in a minimal amount of hot ethanol.

-

In a separate flask, dissolve a stoichiometric equivalent of potassium cyanate in water.

-

Slowly add the potassium cyanate solution to the 4-nitroaniline solution with constant stirring.

-

Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure (4-nitrophenyl)urea.

N-Acylation of (4-nitrophenyl)urea

This protocol outlines a general procedure for the acylation of the terminal amino group of (4-nitrophenyl)urea.

Materials:

-

(4-nitrophenyl)urea

-

Acyl chloride (e.g., acetyl chloride)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

Procedure:

-

Suspend (4-nitrophenyl)urea in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a stoichiometric equivalent of triethylamine to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of the acyl chloride dropwise to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting N-acyl-(4-nitrophenyl)urea by column chromatography or recrystallization.

Reactivity Analysis and Mechanisms

The enhanced acidity of the N-H protons in (4-nitrophenyl)urea makes it an effective hydrogen bond donor, a property exploited in the design of anion receptors. Computational studies and spectroscopic analyses have shown that the urea moiety can form strong hydrogen bonds with various anions, with the nitro group playing a crucial role in enhancing this interaction.

Anion Binding

(4-nitrophenyl)urea and its derivatives are known to act as receptors for anions through hydrogen bonding interactions. The two N-H groups can form a chelate-like structure with anions such as halides and oxoanions. The electron-withdrawing nitro group increases the positive partial charge on the N-H protons, thereby strengthening the hydrogen bonds.

Caption: Anion binding by (4-nitrophenyl)urea via hydrogen bonds.

Reaction Workflow: Synthesis

The synthesis of (4-nitrophenyl)urea from 4-nitroaniline and an isocyanate source is a fundamental reaction demonstrating the nucleophilicity of the amino group of 4-nitroaniline.

Caption: General workflow for the synthesis of (4-nitrophenyl)urea.

Conclusion

The reactive sites of (4-nitrophenyl)urea are well-defined by the electronic properties of its constituent functional groups. The electron-withdrawing nitro group plays a pivotal role in enhancing the acidity of the N-H protons, making them the primary sites for electrophilic attack and hydrogen bonding. The carbonyl oxygen acts as a hydrogen bond acceptor. This understanding of its reactive sites is crucial for its application in the rational design of novel pharmaceuticals, anion sensors, and other advanced materials. Further quantitative studies on the relative reactivity of the different sites would provide deeper insights for more precise molecular engineering.

References

In Vitro Profile of NV556: A Technical Overview of Preclinical Studies

Disclaimer: The request specified "N 556". Preliminary searches indicate that this may be a variant or less common name for NV556 , a novel sanglifehrin-based cyclophilin inhibitor. The following technical guide is based on the available preclinical in vitro data for NV556.

NV556 is a potent cyclophilin inhibitor investigated for its antifibrotic properties. Cyclophilins are enzymes that act as peptidyl-prolyl cis-trans isomerases, playing a crucial role in protein folding and conformational changes. Their involvement in various stages of the fibrotic process has made them a target for therapeutic intervention. This document provides an in-depth guide to the preliminary in vitro studies of NV556, focusing on its mechanism of action, experimental data, and relevant protocols.

Core Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) pathway is a key driver of fibrosis. Cyclophilins, particularly CypA and CypB, are known to be important for the activation of hepatic stellate cells (HSCs) through this pathway. In vitro studies suggest that NV556 exerts its antifibrotic effects by inhibiting cyclophilins, which in turn suppresses the TGF-β signaling cascade. This inhibition leads to a decrease in the phosphorylation of SMAD2 and SMAD3, key downstream mediators of TGF-β, and an increase in the expression of the inhibitory SMAD7.[1]

References

A Researcher's In-depth Guide to Procuring (4-nitrophenyl)urea

For researchers, scientists, and professionals in drug development, the quality and accessibility of chemical reagents are paramount to the success of their work. This guide provides a comprehensive overview of sourcing (4-nitrophenyl)urea (B1584136) (CAS No. 556-10-5), a key reagent in various research applications.

Key Suppliers and Product Specifications

(4-nitrophenyl)urea is available from a range of reputable chemical suppliers. While most vendors offer a high-purity product suitable for research purposes, specifications, available quantities, and documentation can vary. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS No. | Purity | Analytical Method | Available Pack Sizes | Notes |

| TCI America | (4-Nitrophenyl)urea | 556-10-5 | >98.0% | HPLC | 1g, 5g | Distributed through Fisher Scientific.[1] |

| Santa Cruz Biotechnology | N-(4-nitrophenyl)urea | 556-10-5 | - | - | - | Stated for research use only; lot-specific data available on Certificate of Analysis.[2] |

| Spectrum Chemical | (4-Nitrophenyl)urea | 556-10-5 | - | - | - | Meets or exceeds grade requirements. |

| Lab Pro Inc. | (4-Nitrophenyl)urea | 556-10-5 | Min. 98.0% | HPLC, N | 1g, 5g | Pale yellow solid.[3] |

| Biosynth | (4-Nitrophenyl)urea | 556-10-5 | - | - | - | States the product is strictly for research purposes. |

| BLD Pharm | 1-(4-Nitrophenyl)urea | 556-10-5 | - | - | - | Requires sealed, dry, room temperature storage. |

Experimental Protocols: Not Applicable

This guide focuses on the procurement of (4-nitrophenyl)urea and does not cite specific experiments. Therefore, detailed experimental protocols are not included. Researchers should refer to relevant scientific literature for methodologies related to their specific research applications.

The Procurement Workflow for Research Chemicals

The process of acquiring a chemical reagent like (4-nitrophenyl)urea for a research institution typically follows a structured workflow. This ensures compliance with safety regulations, institutional purchasing policies, and proper documentation. The following diagram illustrates a typical procurement process.

Ordering and Institutional Requirements

The process for ordering research chemicals is generally standardized across suppliers for institutional clients.

-